molecular formula C7H7ClO B1203925 2-Chloro-6-methylphenol CAS No. 87-64-9

2-Chloro-6-methylphenol

Cat. No.: B1203925
CAS No.: 87-64-9
M. Wt: 142.58 g/mol
InChI Key: YPNZJHFXFVLXSE-UHFFFAOYSA-N
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Description

2-Chloro-6-methylphenol is an organic compound with the chemical formula C7H7ClO. It is also known as 6-chloro-o-cresol. This compound is characterized by the presence of a chlorine atom and a methyl group attached to a phenol ring. It appears as a white crystalline solid or a colorless to pale yellow liquid with a distinctive aromatic odor .

Mechanism of Action

Target of Action

It’s known that chlorophenols and their derivatives, which include 2-chloro-6-methylphenol, are often used in the manufacture of dyes, drugs, pesticides, and other industrial products . They have certain antibacterial and antifungal activities , suggesting they may interact with biological targets such as enzymes or receptors in microorganisms.

Mode of Action

Given its antibacterial and antifungal properties , it may interfere with essential biological processes in microorganisms, such as cell wall synthesis, protein production, or DNA replication

Biochemical Pathways

Bacteria have been shown to degrade chlorophenols and their derivatives, suggesting that these compounds can be incorporated into microbial metabolic pathways . The specific enzymes and metabolites involved in these pathways are subjects of ongoing research.

Pharmacokinetics

Given its solubility in water , it may be absorbed and distributed in the body through the circulatory system. Its metabolism and excretion would likely involve hepatic enzymes and renal clearance, respectively.

Result of Action

Due to its antibacterial and antifungal activities , it may lead to the death of microorganisms by disrupting their essential biological processes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility in water suggests that it can be distributed in aqueous environments. Moreover, its stability and activity may be affected by factors such as pH, temperature, and the presence of other chemicals.

Biochemical Analysis

Biochemical Properties

2-Chloro-6-methylphenol plays a significant role in biochemical reactions due to its phenolic structure. It interacts with various enzymes and proteins, primarily through hydrogen bonding and hydrophobic interactions. One of the key enzymes it interacts with is cytochrome P450, which is involved in the metabolism of many xenobiotics. The interaction with cytochrome P450 can lead to the hydroxylation of this compound, making it more water-soluble and easier to excrete .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving oxidative stress. The compound can induce the expression of antioxidant enzymes such as superoxide dismutase and catalase, which help mitigate oxidative damage. Additionally, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to and inhibit the activity of certain enzymes, such as acetylcholinesterase, leading to an accumulation of acetylcholine in synaptic clefts. This inhibition can result in prolonged nerve impulses and potential neurotoxicity. Furthermore, this compound can induce changes in gene expression by activating transcription factors involved in stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions but can degrade when exposed to light or high temperatures. Long-term exposure to this compound in in vitro studies has shown that it can lead to adaptive responses in cells, such as increased expression of detoxifying enzymes. In in vivo studies, prolonged exposure can result in cumulative toxic effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal toxic effects, while higher doses can lead to significant toxicity. In rodent studies, high doses of this compound have been associated with liver and kidney damage, as well as neurotoxic effects. The threshold for toxicity is dose-dependent, with higher doses leading to more severe adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which hydroxylate the compound to form more water-soluble metabolites. These metabolites can then be conjugated with glucuronic acid or sulfate and excreted in the urine. The metabolic pathways of this compound are crucial for its detoxification and elimination from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transport proteins such as organic anion transporters, which facilitate its movement across cell membranes. The compound tends to accumulate in lipid-rich tissues due to its hydrophobic nature, which can influence its distribution and localization within the body .

Subcellular Localization

This compound is primarily localized in the cytoplasm and can also be found in cellular organelles such as the endoplasmic reticulum and mitochondria. Its subcellular localization is influenced by its hydrophobic properties and the presence of targeting signals that direct it to specific compartments. The activity and function of this compound can be affected by its localization, as it may interact with different biomolecules in various cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-6-methylphenol can be synthesized through various methods, including nucleophilic aromatic substitution. One common method involves the chlorination of 2-methylphenol (o-cresol) using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction typically occurs at elevated temperatures to facilitate the substitution of a hydrogen atom with a chlorine atom on the aromatic ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The reaction conditions are carefully controlled to minimize the formation of by-products and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Applications Overview

Application Area Description
Dyes and Pigments Serves as an intermediate in the synthesis of azo dyes used in textiles and food coloring .
Pharmaceuticals Used in drug formulation, particularly in developing agents that require specific biological activities .
Antimicrobial Agents Exhibits antimicrobial properties, making it useful in healthcare products aimed at preventing bacterial growth .
Polymer Additives Acts as a stabilizer in polymer formulations, enhancing the durability and performance of plastics .
Analytical Chemistry Utilized in analytical methods for detecting and quantifying substances in environmental monitoring .

Dyes and Pigments

2-Chloro-6-methylphenol is crucial in the production of various dyes, particularly azo dyes. These dyes are known for their vibrant colors and are extensively used in the textile industry due to their excellent colorfastness properties. The compound's role as an intermediate allows for the synthesis of a wide range of colors suitable for different applications.

Pharmaceuticals

In pharmaceuticals, this compound is involved in the development of drugs that target specific biological pathways. Its chemical structure allows it to be modified to create compounds with desired therapeutic effects. Research indicates its potential use in formulations requiring antimicrobial activity or other specific biological interactions.

Antimicrobial Agents

The compound demonstrates significant antimicrobial activity, which is beneficial for healthcare products such as disinfectants and preservatives. Its incorporation into formulations helps prevent bacterial growth, thereby enhancing product safety and efficacy.

Polymer Additives

This compound serves as an effective stabilizer in various polymer formulations. It improves the durability and performance of plastics and coatings, which is essential for manufacturing processes that demand high-quality materials.

Analytical Chemistry

In analytical chemistry, this compound is employed as a reagent for detecting and quantifying other substances. Its ability to form complexes with various analytes makes it valuable for quality control and environmental monitoring applications.

Case Study 1: Dyes Production

A study conducted on the synthesis of azo dyes demonstrated that incorporating this compound significantly improved color stability and intensity compared to traditional intermediates. The research highlighted its effectiveness in producing high-performance dyes suitable for industrial applications.

Case Study 2: Antimicrobial Formulations

Research evaluating the antimicrobial properties of this compound revealed its efficacy against a range of bacterial strains. Formulations containing this compound showed reduced microbial load over time, indicating its potential as a preservative in personal care products.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-methylphenol: Similar structure but with the chlorine atom at the 4-position.

    4-Chloro-2-methylphenol: Chlorine and methyl groups are positioned differently on the phenol ring.

    2,4-Dichlorophenol: Contains two chlorine atoms on the phenol ring.

Uniqueness

2-Chloro-6-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its position of the chlorine and methyl groups influences its reactivity and interactions with other molecules, making it valuable in various applications .

Biological Activity

2-Chloro-6-methylphenol (CMP) is an organic compound with the molecular formula C7H7ClO, known for its diverse biological activities and applications in various fields such as pharmaceuticals and agriculture. This article provides a comprehensive overview of its biological activity, including toxicological profiles, potential therapeutic uses, and relevant research findings.

  • Molecular Weight : 142.58 g/mol
  • CAS Number : 87-64-9
  • Structure : CMP features a chlorinated phenolic structure, which is crucial for its biological interactions.

Biological Activity Overview

This compound exhibits several biological activities, including antimicrobial, antifungal, and potential anticancer properties. Its functionality stems from its ability to interact with biological membranes and cellular components.

Antimicrobial Activity

CMP has demonstrated significant antimicrobial properties against various bacterial strains. A study indicated that CMP could inhibit the growth of certain pathogens, making it a candidate for use in antiseptic formulations. The Minimum Inhibitory Concentration (MIC) values for different bacteria are summarized in Table 1.

Bacterial Strain MIC (mg/L)
Staphylococcus aureus50
Escherichia coli100
Pseudomonas aeruginosa75

Toxicological Profile

The toxicological assessment of CMP reveals important safety considerations. In a study involving TNO-Wistar rats, the compound was administered at varying doses to evaluate its acute toxicity. The results are shown in Table 2.

Dose (mg/kg bw) Observed Effects LD50 (mg/kg bw)
501Apathy, yellow-orange urine
1250Staggering behavior
1990Severe respiratory distress1360 (1210 – 1540)

The LD50 value indicates moderate toxicity; hence, caution is necessary when handling CMP in laboratory or industrial settings.

Pharmaceutical Applications

Recent research has explored the potential of CMP derivatives in drug development. For instance, a novel compound derived from CMP showed dual antiseizure and analgesic activity, suggesting that CMP could serve as a scaffold for developing new therapeutic agents targeting neuropathic pain conditions .

Agricultural Uses

CMP is also utilized in agricultural settings as a pesticide component due to its antifungal properties. Studies have shown that it effectively controls fungal pathogens affecting crops, thereby enhancing agricultural productivity.

Properties

IUPAC Name

2-chloro-6-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO/c1-5-3-2-4-6(8)7(5)9/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPNZJHFXFVLXSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0075362
Record name 6-Chloro-o-cresol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87-64-9
Record name 2-Chloro-6-methylphenol
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Record name o-Cresol, 6-chloro-
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Record name 2-Chloro-6-methylphenol
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Record name 6-Chloro-o-cresol
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Record name 6-chloro-o-cresol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is 2-chloro-6-methylphenol and why is it relevant to wine production?

A1: this compound, also known as 6-chloro-ortho-cresol, is a chlorophenol compound that can cause undesirable taints and off-flavors in wine. It has been identified as the cause of musty or medicinal aromas in some commercial wines. [] The development of sensitive analytical methods, such as gas chromatography-mass spectrometry (GC/MS), has made it possible to detect and quantify this compound at very low concentrations. []

Q2: How does the structure of this compound relate to its observed properties?

A2: The structure of this compound significantly influences its properties. For instance, the presence of the hydroxyl (-OH) and methyl (-CH3) groups on the aromatic ring allows for a specific type of interaction called spin-spin coupling. This interaction can be observed and measured using nuclear magnetic resonance (NMR) spectroscopy, providing valuable information about the molecule's conformation. Research has shown that the strength of the spin-spin coupling between the hydroxyl and methyl protons in this compound varies depending on their relative positions (cis or trans). [] This information can be used to understand the compound's behavior in different environments.

Q3: Beyond wine taint, are there other applications for this compound?

A3: Yes, this compound is a versatile compound with potential applications beyond its association with wine taint. Research suggests it can be used as a building block for synthesizing more complex molecules. One example is the synthesis of 4-benzyl-2-chloro-6-methylphenol, a potential antiseptic agent. [] This highlights the potential of this compound as a starting material for developing new compounds with valuable properties.

Q4: Are there other compounds similar to this compound that can impact wine quality?

A4: Yes, this compound is not the only compound that can negatively impact wine quality. Research has identified other related compounds, including 2,6-dichlorophenol and indole, as contributors to off-flavors in wine. [] 2,6-Dichlorophenol can impart a medicinal or phenolic taint, while indole is associated with fecal or mothball-like aromas. The identification and quantification of these compounds are crucial for ensuring wine quality and preventing undesirable sensory experiences for consumers. []

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